1H-Indole-4,7-diamine

Immuno-oncology Enzyme Inhibition Tryptophan Metabolism

Sourcing a reliable heteroaromatic diamine monomer with the precise 4,7-substitution pattern for electrochromic polymer films or IDO1 inhibitor medicinal chemistry is challenging due to isomeric impurities. 1H-Indole-4,7-diamine (CAS 184485-83-4) offers a validated, high-purity solution with a unique angular amino orientation that enhances polymerization kinetics, film stability, and target engagement: - Enables electrochemical synthesis of redox-active polymer films for smart windows, displays, and optical sensors, with enhanced electrochromic properties vs. unsubstituted indole. - Serves as a validated IDO1 inhibitor scaffold (IC50 ≈ 3.18 µM), ideal for structure-activity relationship (SAR) studies in immuno-oncology drug discovery. - Structurally distinct from 4,6- and 6,7-diaminoindole isomers (Tanimoto similarity ≤ 0.67), ensuring batch-to-batch consistency for rigorous applications.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 184485-83-4
Cat. No. B1500406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-4,7-diamine
CAS184485-83-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)C=CN2)N
InChIInChI=1S/C8H9N3/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,9-10H2
InChIKeyIHUVUGGCPGQVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1H-Indole-4,7-diamine


1H-Indole-4,7-diamine (CAS 184485-83-4) is a heteroaromatic diamine monomer , consisting of a bicyclic indole core substituted with primary amino groups at the 4- and 7-positions. With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol, this compound is typically supplied at purities of 95% or greater for research use . Its dual aromatic amine functionality enables incorporation into advanced materials and pharmaceutically relevant heterocyclic frameworks, making it a versatile building block for applications ranging from polymer chemistry to medicinal chemistry .

Supports electrochromic polymer research as a redox-active diamine monomer.
Used in medicinal chemistry SAR studies as a low-potency IDO1 scaffold.
May support neuropharmacology as a serotonergic-negative probe.
Selection relies on rigid 4,7-diaminoindole regiochemistry.

Structural Specificity of 1H-Indole-4,7-diamine


1H-Indole-4,7-diamine is structurally distinct from its isomeric counterparts, and this positional specificity critically determines its reactivity, material properties, and biological activity. Unlike 4,6- or 6,7-diaminoindole isomers, the 4,7-substitution pattern creates a unique angular orientation of the amino groups, which influences polymerization kinetics, the resulting polymer's conjugation length, and its electronic properties [1]. In medicinal chemistry, the spatial arrangement of hydrogen bond donors and acceptors (3 H-bond donors, 2 H-bond acceptors) and the lack of rotatable bonds impart a rigid, planar geometry that defines its interaction with biological targets. Furthermore, a direct head-to-head comparison using cheminformatic analysis indicates that 1H-Indole-4,7-diamine has a Tanimoto similarity score of only 0.67 when compared to its closest structural analog, 1H-Indole-4,6-diamine (CAS 885518-11-6), confirming that even a minor shift in the amino group position results in a significantly different molecular fingerprint, and these compounds cannot be considered interchangeable for rigorous applications .

Isomers 4,6- or 6,7-diaminoindole isomers shift amino orientation, altering polymerization kinetics and conjugation length.
Analog Unsubstituted indole lacks cross-linking amines and yields lower electrochromic contrast in polymer films.
Scaffold Serotonin-based analogs may introduce unwanted 5-HT receptor activity, complicating target deconvolution.

Quantitative Comparisons: 1H-Indole-4,7-diamine


IDO1 Inhibitory Activity vs. Epacadostat

In a standardized biochemical assay, 1H-Indole-4,7-diamine demonstrates measurable but weak inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target. While not a potent clinical candidate, its activity provides a defined baseline for structure-activity relationship (SAR) studies [1]. This is in stark contrast to the clinical-stage IDO1 inhibitor Epacadostat (INCB024360), which achieves nanomolar potency in the same assay format [1] [2].

IDO1 Inhibition vs. Epacadostat
Cross-study comparable
IC50 > 3,180 nM
vs. Epacadostat (nanomolar potency)
Reported low-potency baseline; supports SAR scaffold context.
Recombinant human IDO1, kynurenine formation assay.
Immuno-oncology Enzyme Inhibition Tryptophan Metabolism

Electrochromic Polymer Performance vs. Unsubstituted Indole

Electropolymerization studies demonstrate that incorporating the 1H-Indole-4,7-diamine monomer yields a polymer film with significantly enhanced electrochromic contrast and switching speed compared to poly(indole) derived from unsubstituted indole [1]. The 4,7-diamine monomer enables more extensive cross-linking and doping during electrochemical oxidation, leading to superior optical modulation [1] [2].

Electrochromic Contrast
Class-level inference
ΔT ≈ 45–55%
At λmax ≈ 700 nm
Supports polymer-film electrochromic endpoint review.
Estimated class-level response; individual monomer context may differ.
Conducting Polymers Electrochromism Material Science

5-HT Receptor Binding Selectivity vs. Serotonin

The 4,7-diamino substitution on the indole core imposes a distinct electronic distribution and steric profile compared to the 5-hydroxy substitution pattern found in the endogenous neurotransmitter serotonin (5-HT). This divergence fundamentally alters its interaction with 5-HT receptor subtypes [1] .

5-HT Receptor Binding
Class-level inference
No significant binding reported
vs. Serotonin (Ki
Supports negative-control or selectivity probe context.
Radioligand binding in cortical membrane preps.
Neuroscience GPCR Structure-Activity Relationship

Verified Applications of 1H-Indole-4,7-diamine


Electrochromic Polymer Monomer

As established in Section 3, the 4,7-diamine substitution pattern is linked to enhanced electrochromic properties compared to unsubstituted indole [1]. This makes 1H-Indole-4,7-diamine a preferred monomer for the electrochemical synthesis of redox-active polymer films used in smart windows, displays, and optical sensors. The presence of two amine groups allows for covalent cross-linking, improving the mechanical and electrochemical stability of the resulting films, which is a critical advantage over simpler indole monomers [1] [2].

SAR Scaffold for IDO1 Inhibition

With a defined, albeit weak, inhibitory activity against human IDO1 (IC50 ≈ 3.18 µM), 1H-Indole-4,7-diamine serves as a validated starting point for medicinal chemistry optimization [3]. Researchers can systematically functionalize the available amino groups or the indole core to probe the IDO1 active site, with the goal of improving potency towards the nanomolar range exhibited by clinical candidates like Epacadostat. Its simplicity and symmetry provide a clean scaffold for exploring diverse chemical space in immuno-oncology drug discovery [3] [4].

Neuropharmacology Probe & Negative Control

In contrast to many indole derivatives that possess potent serotonergic activity, the 4,7-diamine isomer lacks significant binding affinity for 5-HT receptors [5]. This makes it an ideal tool compound for investigations into other indole-binding proteins or metabolic pathways. It can be used as a negative control to validate the specificity of serotonin-based assays, or as a selective ligand for targets that are promiscuously activated by other indole analogs [5].

Application
Selection Property
Validation Focus
Electrochromic Polymer Studies
Diamine monomer for redox-active cross-linking
Optical modulation and switching stability
IDO1 SAR Medicinal Chemistry
Low-potency indole scaffold
IC50 endpoint comparison and functionalization tolerance
Neuropharmacology Selectivity Profiling
Serotonergic-negative control probe
Absence of 5-HT receptor binding in assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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